

Spectroscopic Data of (Hexylsulfanyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: (Hexylsulfanyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(Hexylsulfanyl)benzene**, also known as phenyl hexyl sulfide. Due to the limited availability of a complete, verified dataset for this specific compound in publicly accessible databases, this guide presents a compilation of reference data from structurally similar compounds. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to aid researchers in their analytical workflows.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **(Hexylsulfanyl)benzene** based on data available for analogous compounds. These values should be considered as reference points for the analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (Reference Compounds)

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Benzyl Phenyl Sulfide	CDCl ₃	7.20-7.40	m	-	Aromatic Protons
4.15	s	-	CH ₂		
Ethyl Phenyl Sulfide	CDCl ₃	7.15-7.35	m	-	Aromatic Protons
2.90	q	7.4	CH ₂		
1.25	t	7.4	CH ₃		

Data compiled from publicly available spectral databases for analogous compounds.

Table 2: ¹³C NMR Spectroscopic Data (Reference Compounds)

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
Benzyl Phenyl Sulfide	CDCl ₃	137.9, 130.2, 129.1, 127.2	Aromatic Carbons
38.7	CH ₂		
Cyclohexyl Phenyl Sulfide	-	136.4, 131.2, 128.9, 125.7	Aromatic Carbons
48.4, 33.5, 26.1, 25.9	Cyclohexyl Carbons		

Data compiled from publicly available spectral databases for analogous compounds.[\[1\]](#)[\[2\]](#)

Table 3: Infrared (IR) Spectroscopy Data (Reference Compounds)

Compound	Wavenumber (cm ⁻¹)	Intensity	Assignment
Methyl Phenyl Sulfide	3050-3100	m	Aromatic C-H Stretch
	2850-2960	m	Aliphatic C-H Stretch
	1580, 1480	m, s	C=C Aromatic Ring Stretch
	690, 740	s	C-H Bending (out-of-plane)

Data compiled from publicly available spectral databases for analogous compounds.

Table 4: Mass Spectrometry (MS) Data (Reference Compound)

Compound	Ionization Method	m/z	Relative Intensity	Assignment
Diphenyl Sulfide	Electron Ionization (EI)	186	100%	[M] ⁺
		109	60%	[C ₆ H ₅ S] ⁺
		77	30%	[C ₆ H ₅] ⁺

Data compiled from the NIST WebBook for an analogous compound.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the liquid sample.

Materials:

- NMR spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)[6]
- Pipettes
- Sample of **(Hexylsulfanyl)benzene**

Procedure:

- Sample Preparation:
 - Dissolve 5-25 mg of the liquid **(Hexylsulfanyl)benzene** sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[7]
 - Transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR probe's detection region (typically 4-5 cm).[6][8]
 - Cap the NMR tube securely.[7]
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust its position.
 - Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ^{13}C . Proton decoupling is used to simplify the spectrum.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the liquid sample to identify functional groups.

Materials:

- Fourier Transform Infrared (FT-IR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory[9][10]
- Pipette
- Sample of **(Hexylsulfanyl)benzene**
- Acetone for cleaning

Procedure (using Salt Plates):

- Sample Preparation:
 - Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of dry acetone and allow them to air dry completely.[9]
 - Place one to two drops of the liquid **(Hexylsulfanyl)benzene** sample onto the center of one salt plate.[11]

- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[9]
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty beam path.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant absorption bands with their corresponding wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

- Mass spectrometer (e.g., with Electron Ionization - EI source)
- Gas chromatograph (GC) for sample introduction (optional)
- Vial for sample
- Solvent (e.g., methanol, dichloromethane)

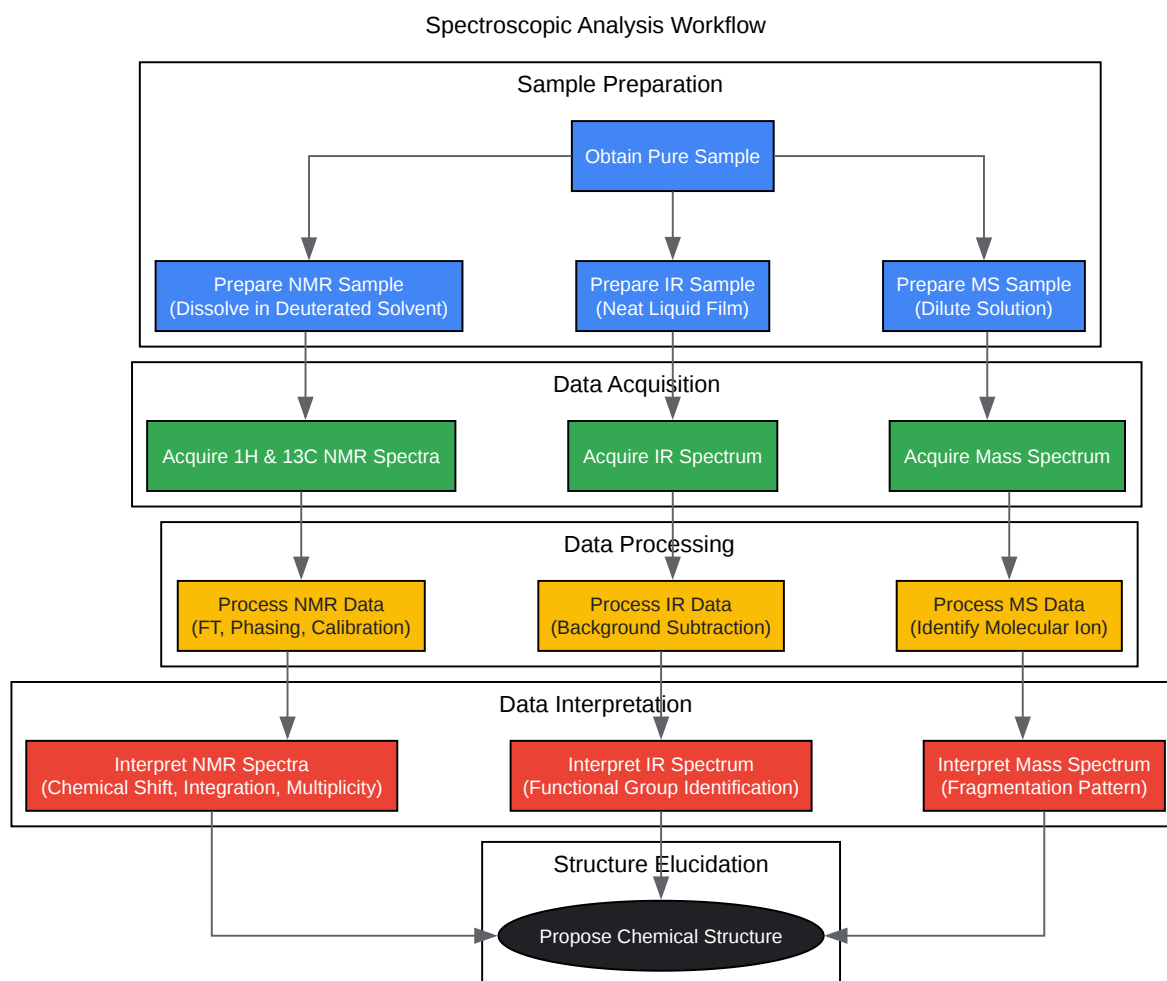
Procedure (using GC-MS with EI):

- Sample Preparation:
 - Prepare a dilute solution of the **(Hexylsulfanyl)benzene** sample in a volatile solvent like methanol or dichloromethane.

- Instrument Setup:
 - Set the GC parameters (injection volume, inlet temperature, oven temperature program) to ensure good separation and elution of the compound.
 - Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.[\[12\]](#)
- Data Acquisition:
 - Inject the sample solution into the GC inlet.
 - The compound will travel through the GC column, and upon elution, it will enter the MS ion source.[\[13\]](#)
 - In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation.[\[12\]](#)
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[\[14\]](#)
 - The detector records the abundance of each ion.
- Data Processing:
 - The mass spectrum is plotted as relative intensity versus m/z .
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for Spectroscopic Analysis.

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